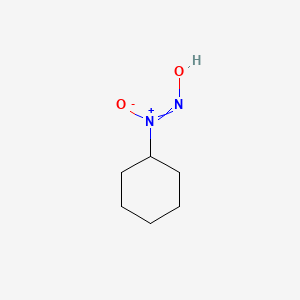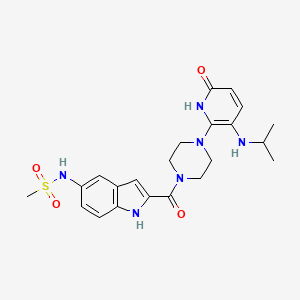
6'-HydroxyDelavirdine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-HydroxyDelavirdine is a metabolite of Delavirdine, a bisheteroarylpiperazine derivative. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-HydroxyDelavirdine typically involves the hydroxylation of Delavirdine.
Industrial Production Methods
Industrial production methods for 6’-HydroxyDelavirdine are not well-documented in the literature. the synthesis of related compounds often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6’-HydroxyDelavirdine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent compound Delavirdine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6’-HydroxyDelavirdine can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
6’-HydroxyDelavirdine has several scientific research applications, including:
Mécanisme D'action
6’-HydroxyDelavirdine exerts its effects by interacting with specific enzymes involved in the metabolism of Delavirdine. The compound is formed through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These enzymes catalyze the hydroxylation of Delavirdine, leading to the formation of 6’-HydroxyDelavirdine. The hydroxylated metabolite may have different pharmacological properties compared to the parent compound, influencing its efficacy and safety profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6’-HydroxyDelavirdine include other hydroxylated metabolites of Delavirdine and related NNRTIs. Examples include:
6-HydroxyDelavirdine-d8: A deuterated analog used as a reference standard in analytical studies.
Desalkyl Delavirdine: Another metabolite formed during the metabolism of Delavirdine.
Uniqueness
6’-HydroxyDelavirdine is unique due to its specific hydroxylation at the 6’ position, which may confer distinct pharmacological properties compared to other metabolites. This uniqueness makes it a valuable compound for studying the metabolism and pharmacokinetics of Delavirdine .
Propriétés
Formule moléculaire |
C22H28N6O4S |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
N-[2-[4-[6-oxo-3-(propan-2-ylamino)-1H-pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C22H28N6O4S/c1-14(2)23-18-6-7-20(29)25-21(18)27-8-10-28(11-9-27)22(30)19-13-15-12-16(26-33(3,31)32)4-5-17(15)24-19/h4-7,12-14,23-24,26H,8-11H2,1-3H3,(H,25,29) |
Clé InChI |
XJERELUGQMAAEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(NC(=O)C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


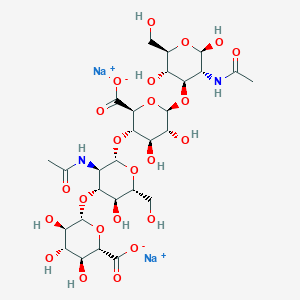

![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
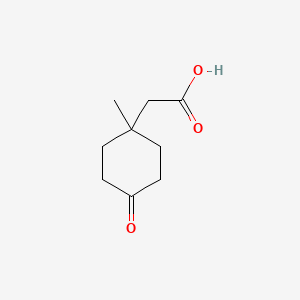
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
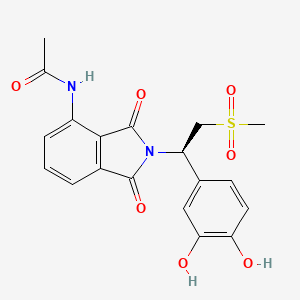
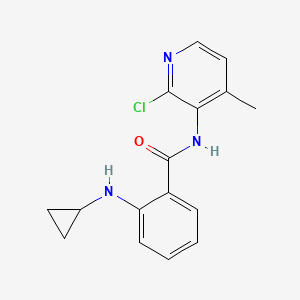
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
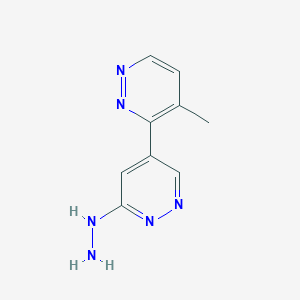
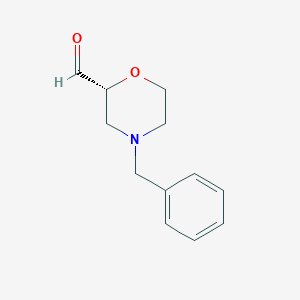
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
